![molecular formula C8H11F3N2O B13224224 [1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13224224.png)
[1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound’s trifluoromethyl group is valuable for studying enzyme interactions and metabolic pathways due to its unique electronic properties .
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug design and development. The trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of [1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Travoprost: A prostaglandin analogue with a trifluoromethyl group used in the treatment of glaucoma.
Uniqueness: What sets [1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol apart is its specific structural configuration, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11F3N2O |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
[2-propan-2-yl-4-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C8H11F3N2O/c1-5(2)13-7(4-14)6(3-12-13)8(9,10)11/h3,5,14H,4H2,1-2H3 |
Clé InChI |
KXLJINRNWWYRPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


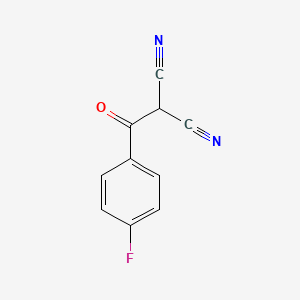
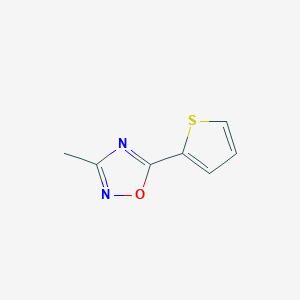
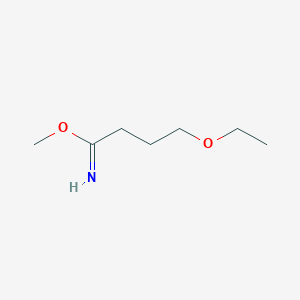

![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
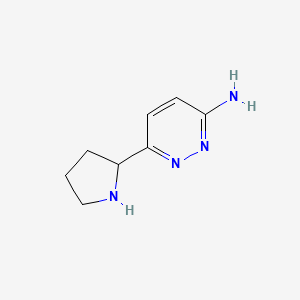
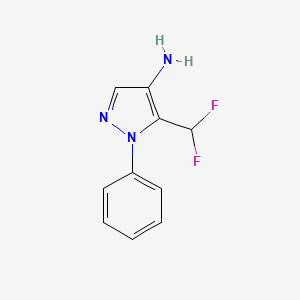
![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13224183.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)

